
1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene
Übersicht
Beschreibung
1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene: is an organosilicon compound with the molecular formula C9H20O2Si and a molecular weight of 188.34 g/mol . It is commonly used in organic synthesis as a reagent and intermediate due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene typically involves the reaction of ethyl isobutyrate with chlorotrimethylsilane in the presence of a base . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, particularly at the double bond.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols .
Electrophiles: Electrophiles such as halogens and acids are used in addition reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while addition of a halogen would result in a halogenated product .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene is used as a protecting group for alcohols and amines . It is also employed in the synthesis of various silicon-containing compounds .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound is used in the synthesis of bioactive molecules and pharmaceutical intermediates .
Industry: In the industrial sector, this compound is used in the production of silicone-based materials and coatings .
Wirkmechanismus
The mechanism by which 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene exerts its effects is primarily through its ability to act as a protecting group . The compound forms stable, yet easily removable, protective layers on reactive functional groups, thereby preventing unwanted side reactions during synthesis . The molecular targets and pathways involved include nucleophilic attack on the silicon atom and subsequent formation of stable silyl ethers .
Vergleich Mit ähnlichen Verbindungen
- ((1-Methoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane
- ((1-Methoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane
Uniqueness: 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene is unique due to its ethoxy group , which provides different reactivity and stability compared to its methoxy analogs . This makes it particularly useful in specific synthetic applications where the ethoxy group offers advantages in terms of selectivity and ease of removal .
Eigenschaften
IUPAC Name |
(1-ethoxy-2-methylprop-1-enoxy)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-7-10-9(8(2)3)11-12(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALADLYHTLGGECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450036 | |
| Record name | [(1-Ethoxy-2-methylprop-1-en-1-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31469-16-6 | |
| Record name | [(1-Ethoxy-2-methyl-1-propen-1-yl)oxy]trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31469-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1-Ethoxy-2-methylprop-1-en-1-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


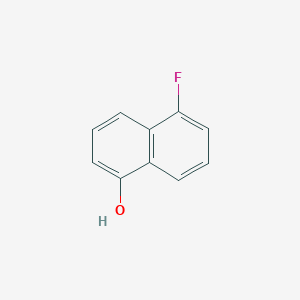
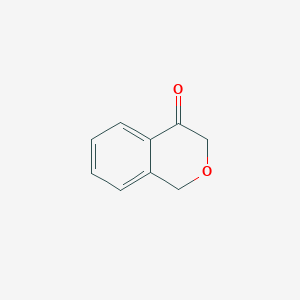



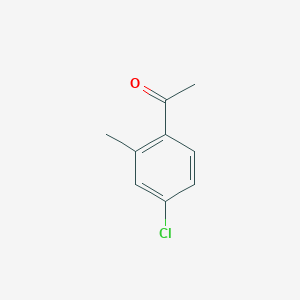
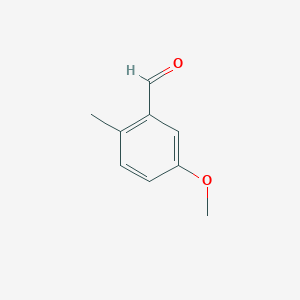
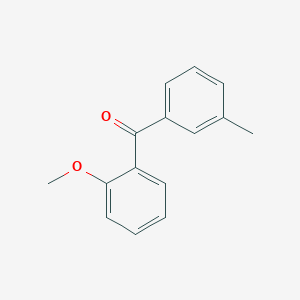
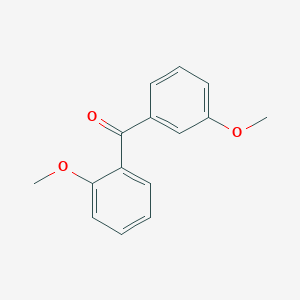

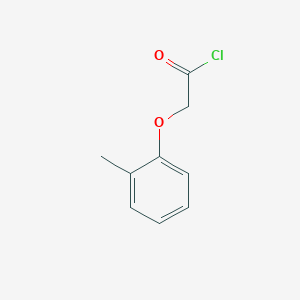

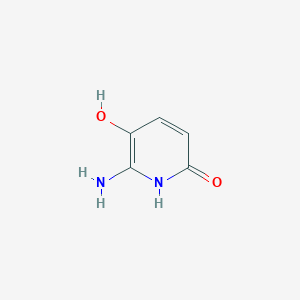
![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone](/img/structure/B1313581.png)
